6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boronic acid derivative with the molecular formula C11H9BF3NO4 and a molecular weight of 287.00 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2,4,6-trifluorophenylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione primarily involves its role as a boronic acid derivative in cross-coupling reactions. The compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a biaryl compound . The molecular targets and pathways involved include the activation of the palladium catalyst and the stabilization of the intermediate species during the reaction .
Comparison with Similar Compounds
Similar Compounds
- 3-trifluoromethoxyphenylboronic acid MIDA ester
- 4-Hydroxyphenylboronic acid MIDA ester
- Phenylboronic acid MIDA ester
Uniqueness
6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its reactivity and stability in cross-coupling reactions compared to other boronic acid derivatives . This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3NO4/c1-16-4-9(17)19-12(20-10(18)5-16)11-7(14)2-6(13)3-8(11)15/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDCPLKVSBTGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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